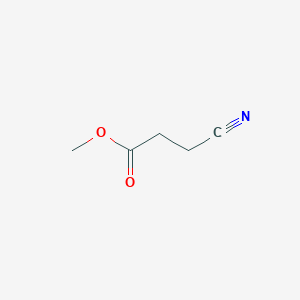

Methyl 3-cyanopropanoate

Overview

Description

Synthesis Analysis

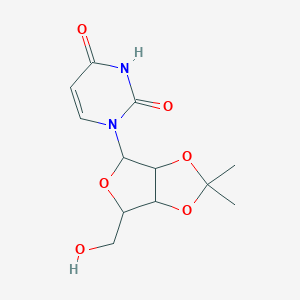

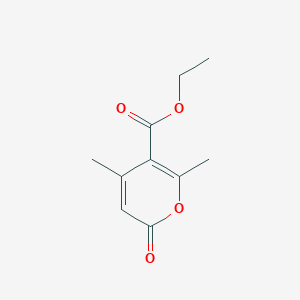

The synthesis of Methyl 3-cyanopropanoate and its derivatives involves multiple steps, starting from precursors such as methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These compounds are transformed through various chemical reactions to yield multifunctional compounds that serve as versatile synthons for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more (Pizzioli et al., 1998).

Scientific Research Applications

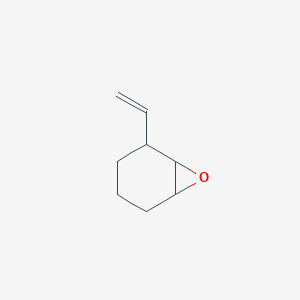

Synthesis of Methyl 3-Hydroxypropanoate : A study demonstrated the potential of using epoxy ethane for synthesizing methyl 3-hydroxypropanoate, achieving a conversion rate of up to 92% and a yield of 87.3%-91.4%. This method shows promise for producing propane-1,3-diol (Yin Yu-zhou & Zhao Zhen-kang, 2008).

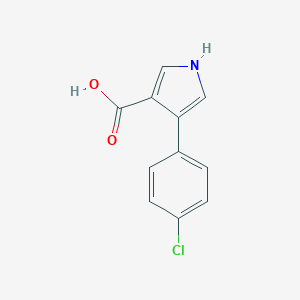

Preparation of Polyfunctional Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog are versatile reagents for preparing polyfunctional heterocyclic systems such as pyrroles and pyrimidines, indicating their importance in chemical synthesis (Lucija Pizzioli et al., 1998).

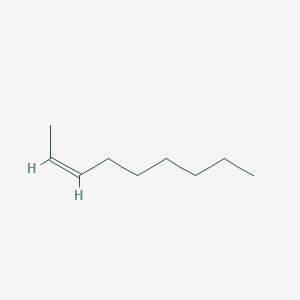

Novel One-Carbon Radical Equivalent : Cyano(ethoxycarbonothioylthio)methyl benzoate 3, related to methyl 3-cyanopropanoate, acts as a novel one-carbon radical equivalent. It can introduce an acyl unit via xanthate transfer radical addition to olefins, showing potential for further adduct development (S. Bagal, M. de Greef, S. Zard, 2006).

High Voltage Electrochemical Double Layer Capacitors : 3-cyanopropionic acid methyl ester shows promise as an electrolyte for high voltage electrochemical double layer capacitors. It achieves high salt concentrations and operating voltages of 3.0 V, indicating its utility in energy storage applications (C. Schütter et al., 2017).

Anti-Inflammatory Agent Potential : 6-Methyl citrate from Dioscorea opposita Thunb. has a two-dimensional structure arising from intermolecular O-HO hydrogen bonds, offering potential as a novel anti-inflammatory agent (Ming-jing Li et al., 2007).

Mechanism of Action

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided . Another source suggests avoiding the formation of dust and aerosols . More detailed safety and hazard information can be found on the PubChem page .

Future Directions

Methyl 3-cyanopropanoate has been identified as a viable alternative solvent for lithium-ion batteries. Results obtained by means of adiabatic rate calorimetry indicate a high thermal safety . Another study reports on this compound in combination with the conductive salt lithium bis(trifluoromethane)sulfonyl imide (LiTFSI) as a safe single-solvent electrolyte for lithium-ion batteries .

properties

IUPAC Name |

methyl 3-cyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-8-5(7)3-2-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSKURPOKFSLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194032 | |

| Record name | Propanoic acid, 3-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4107-62-4 | |

| Record name | Propanoic acid, 3-cyano-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004107624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-cyanopropanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Cyanopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-cyanopropanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4BQA3Q9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Methyl 3-cyanopropanoate in Lithium-ion battery electrolytes and how does it contribute to battery performance?

A1: this compound (MCP) is investigated as a safe single-solvent electrolyte for lithium-ion batteries (LIBs) when combined with lithium bis(trifluoromethane)sulfonyl imide (LiTFSI) []. The research focuses on its potential to mitigate aluminum dissolution at the cathode, a common problem in LIBs that leads to performance degradation. While the exact interaction mechanism is not detailed in this abstract, the study suggests that MCP-containing electrolytes can enable stable cycling in full-cell LIBs using LiNi1/3Mn1/3Co1/3O2 (NMC111) cathodes and graphite anodes []. This implies that MCP contributes to improved safety and longevity of LIBs.

Q2: Are there any studies on the material compatibility of this compound with common Lithium-ion battery components?

A2: The research abstract specifically mentions that the LiTFSI/MCP electrolyte demonstrates compatibility with state-of-the-art LIB active materials []. This includes the NMC111 cathode material, a promising candidate for high-energy-density LIBs, and graphite anodes, which are widely used in commercial LIBs. Further research may explore compatibility with other emerging cathode and anode materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)